N-benzyl-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-methylacetamide
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Overview
Description
N-benzyl-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a dimethoxybenzenesulfonamido group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-methylacetamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot reaction involving benzaldehyde, hydrogen, and a catalytic hydrogenation catalyst in a suitable solvent . This method simplifies the process, reduces costs, and ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure high efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-benzyl-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-methylacetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-benzyl-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide
- 4-methoxy-N-methylbenzylamine
- 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
N-benzyl-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl, methoxyphenyl, and dimethoxybenzenesulfonamido groups makes it particularly versatile and valuable for various applications.
Properties
IUPAC Name |
N-benzyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-26(17-19-8-6-5-7-9-19)25(28)18-27(20-10-12-21(31-2)13-11-20)34(29,30)22-14-15-23(32-3)24(16-22)33-4/h5-16H,17-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWALZTUAWCIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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